N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
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Description
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H18N4O4 and its molecular weight is 390.399. The purity is usually 95%.
BenchChem offers high-quality N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodology
The compound’s structure indicates that it could be used in synthetic chemistry as a building block for more complex molecules. Its potential for direct C-4 alkylation of quinazoline N-oxides with ethers via an oxidative cross-coupling reaction under metal-free conditions could be particularly valuable .
Pharmaceutical Pollution Control
Considering the compound’s potential use in pharmaceuticals, its role in pollution control is also significant. Research could focus on the degradation pathways and the development of feasible technologies to mitigate its impact on the environment .
properties
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c1-29-11-13-8-19(26)24-18-9-14(6-7-15(13)18)23-20(27)10-25-12-22-17-5-3-2-4-16(17)21(25)28/h2-9,12H,10-11H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXIRHOKCWOVFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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